molecular formula C28H29Cl2PRu B8251326 Rucl2(pph3)(p-cymene)

Rucl2(pph3)(p-cymene)

Cat. No. B8251326
M. Wt: 568.5 g/mol
InChI Key: FDSKFSUVVCGWCM-UHFFFAOYSA-L
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Description

Rucl2(pph3)(p-cymene) is a useful research compound. Its molecular formula is C28H29Cl2PRu and its molecular weight is 568.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Arylation

RuCl2(PPh3)(p-cymene) demonstrates significant potential in catalytic arylation processes. It selectively leads to ortho monoarylation of functional arenes with arylchlorides and heteroarylhalides in water, offering a green chemistry approach to creating bifunctional derivatives (Arockiam, Fischmeister, Bruneau, & Dixneuf, 2013).

Synthesis of Ruthenium Complexes

The compound plays a critical role in synthesizing various ruthenium complexes. For example, it is used to generate RuCl2(p-cymene)(H2IMes) in high yields, crucial for producing second-generation olefin metathesis catalysts (Day & Fogg, 2018).

Catalytic Activity in Arylation

RuCl2(PPh3)(p-cymene) is involved in creating complexes that exhibit catalytic activity for direct arylation processes, contributing to advancements in organic synthesis (Özdemir, Demir, Gürbüz, Çetinkaya, Toupet, Bruneau, & Dixneuf, 2009).

Isomerization Catalysis

This ruthenium complex is essential in catalyzing the isomerization of allylic alcohols in aqueous mediums, showcasing its efficiency and potential for green chemistry applications (Lastra-Barreira, Díez, & Crochet, 2009).

Ligand Influence Studies

The compound is utilized in studying ligand influences in ruthenium(II) systems, helping to elucidate the roles of steric and electronic factors in such systems (Serron & Nolan, 1995).

Dinuclear Ruthenium Complexes

It's instrumental in the synthesis of dinuclear ruthenium ethylene complexes, which have applications in catalytic reactions like atom transfer radical addition (ATRA) and atom transfer radical cyclization (ATRC) (Wolf, Thommes, Briel, Scopelliti, & Severin, 2008).

Hydrogenation Catalysis

This compound is used in creating ruthenium(II) complexes that exhibit catalytic activity in hydrogenation reactions, a significant process in organic chemistry (Venkateswaran, Mague, & Balakrishna, 2007).

Olefin Metathesis

RuCl2(PPh3)(p-cymene) reacts with diazoalkanes to form various complexes, which are catalysts for olefin metathesis, a vital reaction in material science and organic synthesis (Schwab, Grubbs, & Ziller, 1996).

Catalytic Coupling

It catalyzes the regioselective coupling of terminal alkynes, amine, and carbon dioxide, leading to the formation of anti-Markovnikov adducts of vinyl carbamates, which is significant in synthetic chemistry (Watile & Bhanage, 2014).

Synthesis of Complexes with Mnt Ligand

The compound reacts with disodium maleonitriledithiolate to form complexes with potential applications in various chemical processes (Jia, Han, Zhang, & Jin, 2007).

Green Synthesis of Phthalides

RuCl2(p-cymene) demonstrates efficiency in green synthesis of phthalides through oxidative C-H bond alkenylations, representing a sustainable approach in organic synthesis (Zhao, Zhang, Yan, & Cai, 2015).

Cytotoxicity Studies

Studies on RuCl2(p-cymene) complexes with different ligands have been conducted to understand their cytotoxicity, essential in the development of anticancer agents (Biancalana, Zacchini, Ferri, Lupo, Pampaloni, & Marchetti, 2017).

Homo- and Heterobimetallic Complexes

This compound forms homo- and heterobimetallic complexes with catalytic activity in oxidation reactions, contributing to advancements in catalysis (Silva, Piotrowski, Mayer, Polborn, & Severin, 2001).

properties

IUPAC Name

dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h1-15H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSKFSUVVCGWCM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Cl2PRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(p-cymene)triphenylphosphineruthenium(II)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.